

KetoABNO antibody-drug conjugate ADC construction

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Compound Focus: KetoABNO

CAS No.: 7123-92-4

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Understanding ADC Components and Construction

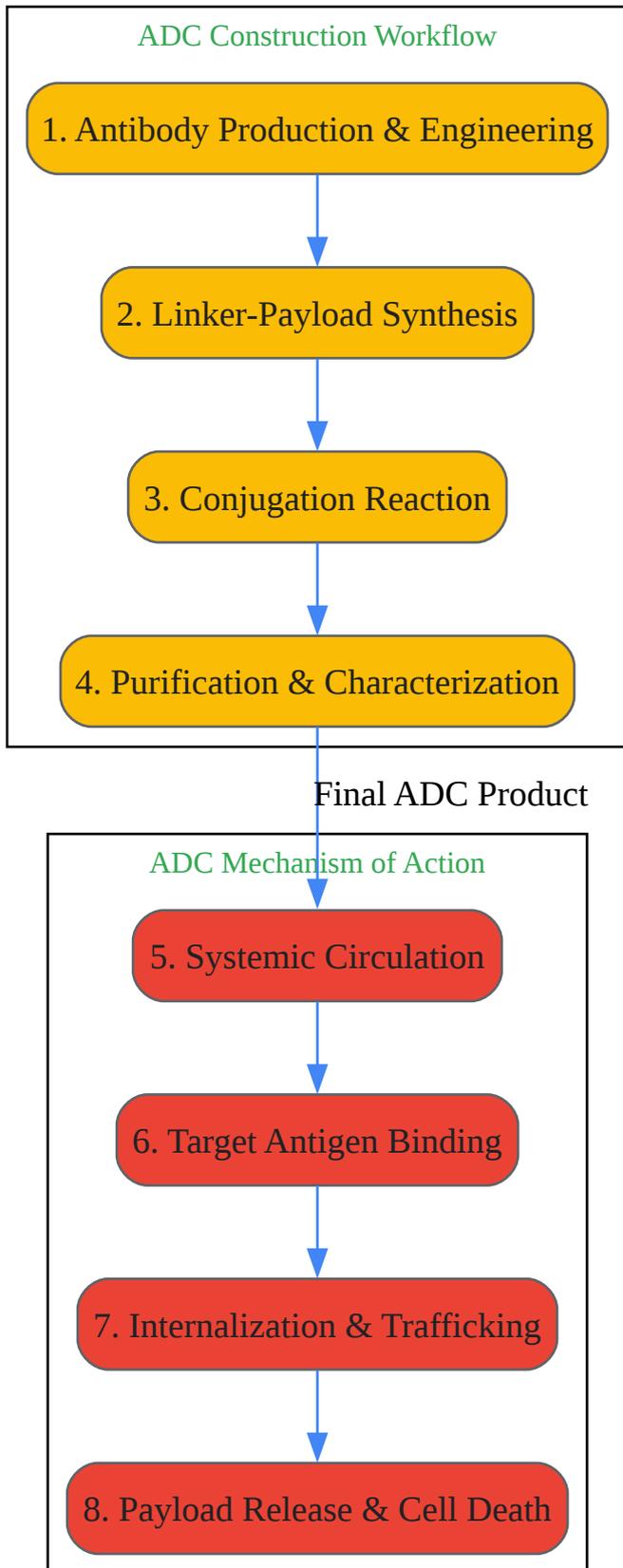
An Antibody-Drug Conjugate (ADC) is a complex biopharmaceutical designed to selectively deliver a potent cytotoxic drug to target cells by combining a monoclonal antibody with a payload via a chemical linker [1] [2]. The table below summarizes the core components and current standards for each.

Component	Function & Description	Key Considerations & Examples
Antibody	The targeting module; binds to specific antigens on target cell surfaces [2] [3].	Specificity: Ideal target antigen is highly expressed on tumor cells with minimal expression on healthy tissues [2]. Internalization: Must be efficiently internalized upon binding [2]. Type: Humanized or fully human IgG1 is most common (e.g., trastuzumab) to reduce immunogenicity and leverage effector functions [2] [4] [3].
Linker	Connects antibody and payload; governs ADC stability in circulation and payload release at target site [1] [5].	Stability: Must be stable in bloodstream to minimize off-target toxicity [1] [6]. Cleavability: Cleavable linkers (e.g., peptide, glucuronide) release payload in response to tumor microenvironment (low pH, enzymes) [1]. Non-cleavable linkers (e.g., thioether) require antibody degradation, potentially improving specificity [1].
Payload	Potent cytotoxic agent that kills target cell upon release [1] [6].	Potency: IC50 values in sub-nanomolar range required due to limited number of molecules delivered per cell [6]. Mechanism: Microtubule disruption (e.g., MMAE, DM1) or DNA damage (e.g., calicheamicin,

PBDs, topoisomerase I inhibitors like DXd) [1] [6]. | **Conjugation Chemistry** | Method of attaching linker-payload to antibody; determines Drug-to-Antibody Ratio (DAR) and homogeneity [5]. | **Conventional:** Lysine amines or cysteine thiols from reduced interchain disulfide bonds; can create heterogeneous mixtures [5]. **Site-Specific:** Engineered cysteine residues, unnatural amino acids, or enzyme-mediated tags (e.g., formylglycine generating enzyme) enable homogeneous DAR [5] [6]. |

General Conjugation Workflow and Mechanism of Action

The following diagram outlines the key steps in constructing an ADC and its subsequent mechanism for targeting cancer cells.



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Workflow Explanation:

- **ADC Construction (Steps 1-4):** This process involves producing the monoclonal antibody, synthesizing the linker-payload complex, conjugating them via chosen chemistry, and finally purifying the ADC to achieve a homogeneous product with a defined DAR [5] [7].
- **Mechanism of Action (Steps 5-8):** The administered ADC circulates in the bloodstream, binds specifically to target antigens on cancer cells, and is internalized. The ADC travels through endosomes to lysosomes, where the linker is cleaved or the antibody is degraded, releasing the cytotoxic payload to kill the cell [4] [8]. Some payloads can also diffuse out to kill neighboring cells (bystander effect) [4].

Experimental Protocols for Key ADC Analyses

While specific protocols vary, here are the general methodologies for critical characterization and efficacy testing of ADCs.

1. Determination of Drug-to-Antibody Ratio (DAR)

- **Principle:** The DAR, or average number of payload molecules per antibody, is critical for efficacy and safety. A typical target DAR is 4 [5] [6].
- **Method: Hydrophobic Interaction Chromatography (HIC).** This method separates ADC species based on hydrophobicity differences imparted by the attached payloads. The various peaks on the chromatogram correspond to ADCs with different drug loads (DAR0, DAR2, DAR4, etc.), allowing for the calculation of the average DAR and distribution [5].

2. In Vitro Potency Assay

- **Principle:** Measures the ADC's ability to kill antigen-positive cancer cells in culture.
- **Method:**
 - **Cell Seeding:** Plate tumor cells expressing the target antigen in multi-well plates.
 - **ADC Treatment:** Treat cells with a concentration gradient of the ADC. Include controls (naked antibody, free payload, and an isotype-control ADC).
 - **Incubation & Analysis:** Incubate for a defined period (e.g., 72-96 hours) and assess cell viability using assays like **CellTiter-Glo** (measuring ATP levels) [8]. The IC50 value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

3. In Vivo Efficacy Study

- **Principle:** Evaluates the ADC's antitumor activity and therapeutic window in a live animal model.
- **Method:**

- **Model Establishment:** Generate xenograft models by implanting human tumor cells into immunodeficient mice.
- **Dosing:** Once tumors are palpable, randomize mice into groups and administer the ADC, control articles (vehicle, naked antibody), and a standard chemotherapeutic agent via intravenous injection.
- **Monitoring:** Measure tumor volumes and body weights 2-3 times per week. Data is presented as mean tumor volume over time, and statistical comparisons (e.g., of Tumor Growth Inhibition) are made to demonstrate superior efficacy and tolerability of the ADC [7] [8].

Research Recommendations for Novel Linkers

Since specific data on **KetoABNO** is unavailable, I suggest the following steps to advance your research:

- **Contact Suppliers Directly:** Inquire with chemical suppliers like BOC Sciences for any available technical data sheets or application notes for **KetoABNO** [9].
- **Explore Patent Literature:** Search patent databases (USPTO, EPO, WIPO) using terms like "**KetoABNO**," "Norpseudopelleterine-N-oxyl," or "7123-92-4" for detailed synthetic and application procedures.
- **Consult Related Chemical Classes:** Research established linkers that share functional groups with **KetoABNO**, as conjugation and analytical strategies may be similar.

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